molecular formula C10H8FN3 B021428 6-(4-Fluorophenyl)pyridazin-3-amine CAS No. 105538-07-6

6-(4-Fluorophenyl)pyridazin-3-amine

Cat. No. B021428
CAS RN: 105538-07-6
M. Wt: 189.19 g/mol
InChI Key: PXHAHXRMFFNTGI-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyridazin-3-amine is a chemical compound with the CAS Number: 105538-07-6 . Its IUPAC name is 6-(4-fluorophenyl)-3-pyridazinamine . The molecular weight of this compound is 189.19 .


Molecular Structure Analysis

The InChI code for 6-(4-Fluorophenyl)pyridazin-3-amine is 1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) . This indicates that the molecule contains 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

6-(4-Fluorophenyl)pyridazin-3-amine has a melting point of 165-169°C .

Scientific Research Applications

Chemical Properties

“6-(4-Fluorophenyl)pyridazin-3-amine” is a chemical compound with the CAS Number: 105538-07-6 . It has a molecular weight of 189.19 and its IUPAC name is 6-(4-fluorophenyl)-3-pyridazinamine . The compound is typically stored at room temperature and comes in a powder form . Its melting point ranges from 165 to 169 degrees Celsius .

Safety Information

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Biological Activities

Pyridazine and pyridazinone, which are heterocycles that contain two adjacent nitrogen atoms, have shown a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Medicinal Chemistry

Pyridazine-based systems, such as “6-(4-Fluorophenyl)pyridazin-3-amine”, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone is a derivative of pyridazine and is known as a ‘wonder nucleus’ because it gives out different derivatives with all different types of biological activities .

Commercial Applications

Pyridazine ring structures are present in some commercially available drugs and agrochemicals . Examples include the anti-platelet agent Zardaverine, the anti-inflammatory agent Emorfazone, and the herbicide agents Pyridaben and Norflurazon .

Research Applications

The highly efficient pharmacologically useful 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones have shown encouraging antiplatelet activity . The direct cyanide addition offers a pharmacologically useful 4,5-clifunctionalized 6-phenyl-3(2H)pyridazinones .

Safety and Hazards

The safety information for 6-(4-Fluorophenyl)pyridazin-3-amine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

6-(4-fluorophenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHAHXRMFFNTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452546
Record name 3-Amino-6-(4-fluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105538-07-6
Record name 3-Amino-6-(4-fluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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